![molecular formula C19H27N3O4S B2875565 N-cycloheptyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide CAS No. 899748-41-5](/img/structure/B2875565.png)
N-cycloheptyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide, also known as DTTZ, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
Oxaprozin, characterized by its propionic acid-based structure, exemplifies a nonsteroidal anti-inflammatory drug (NSAID) with unique pharmacodynamic properties. It not only inhibits cyclooxygenase nonselectively but also demonstrates the capability to inhibit anandamide hydrolase in neurons and NF-κB activation in inflammatory cells. Its pharmacodynamic profile suggests a broader spectrum of anti-inflammatory activity than classical NSAIDs, showcasing oxaprozin's potential in addressing inflammatory conditions beyond conventional treatments (Dallegri, Bertolotto, & Ottonello, 2005).
Anticancer Potential
The anticancer agent Mafosfamide, an oxazaphosphorine agent and cyclophosphamide analog, has shown promise in preclinical investigations and clinical trials. It has demonstrated effectiveness against various cancer cells, supporting its candidacy for phase I trials and indicating its potential as a regional cancer therapy agent. This highlights the compound's significance in developing new anticancer treatments and the role of similar structures in targeted cancer therapy (Mazur, Opydo-Chanek, Stojak, & Wojcieszek, 2012).
Multidrug-Resistant Tuberculosis Treatment
In the battle against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis, the combination of drugs to which the Mycobacterium tuberculosis isolate is likely to be susceptible plays a crucial role. This regimen, built on a stepwise selection process through different drug groups based on efficacy, safety, and cost, underscores the importance of strategic drug combination to combat resistant tuberculosis strains. It reflects on the compound's utility in tailoring treatment approaches for complex, resistant tuberculosis cases (Caminero, Sotgiu, Zumla, & Migliori, 2010).
Environmental Implications and Toxicity
Triclosan, a synthetic antibacterial agent, faces scrutiny due to its occurrence, toxicity, and environmental degradation. Its presence in various environmental compartments and potential transformation into more toxic compounds raises concerns about its safety and environmental impact. This highlights the need for a thorough understanding and regulation of compounds like triclosan, emphasizing the broader implications of chemical compounds on health and the environment (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Eigenschaften
IUPAC Name |
N-cycloheptyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c23-18(20-15-7-3-1-2-4-8-15)19(24)21-16-9-11-17(12-10-16)22-13-5-6-14-27(22,25)26/h9-12,15H,1-8,13-14H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCDSACIDQQNTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.